molecular formula C11H17NO4 B187037 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol CAS No. 13079-18-0

2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol

Cat. No.: B187037
CAS No.: 13079-18-0
M. Wt: 227.26 g/mol
InChI Key: BHURFCFBOPXSCN-UHFFFAOYSA-N
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Description

2-amino-1-(3,4,5-trimethoxyphenyl)ethanol is a member of methoxybenzenes.

Scientific Research Applications

Molecular Structure and Properties

  • Molecular Structure and Hyperpolarizability: The compound synthesized from 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol shows significant hyperpolarizability and charge transfer within the molecule, indicating potential for nonlinear optical applications (Mary et al., 2015).

Reactivity and Stability Studies

  • Reactivity with Perchloric Acid: Tris(2,4,6-trimethoxyphenyl)methanol, synthesized using 2,4,6-Trimethoxyphenyllithium, shows inert behavior in hot ethanol but reacts differently in hydrochloric acid and sodium hydroxide, indicating specific chemical stability and reactivity characteristics (Wada et al., 1997).

Biochemical Applications

  • Ethanolamine Ammonia-Lyase Study: The stereochemistry of the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase provides insights into enzyme catalysis and isotope effect, relevant for understanding biochemical processes (Gani et al., 1983).

Pharmacological Research

  • Beta-Receptor Differentiation: Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol influence sympathomimetic activity, aiding in the differentiation of β-receptors in various tissues, crucial for drug development (Lands et al., 1967).

Supramolecular Chemistry

  • Supramolecular Arrangement in Alzheimer’s Disease: Studies on chalcones, including those derived from 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol, show potential in developing inhibitors for Alzheimer’s disease (Duarte et al., 2019).

Optoelectronic Materials

  • Second Harmonic Generation Material: 3-Aminoxanthene-9-one, related to this compound, demonstrates potential as a material for second harmonic generation devices (Terao et al., 1993).

Fluorescent Probes and Sensors

  • Rhodamine-Azacrown Derivative Probe: A derivative of this compound acts as a fluorescent probe for Al3+ and Fe3+, showing different binding modes in various solvents, indicating its use in sensing applications (Fang et al., 2014).

Properties

CAS No.

13079-18-0

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-1-(3,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H17NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3

InChI Key

BHURFCFBOPXSCN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(CN)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,4,5-trimethoxybenzaldehyde (10 g, 51 mmol) and nitromethane (10 mL) in ethanol at 0° C. was treated with 10% sodium hydroxide (21.4 mL, 53.5 mmol), stirred for 45 sesonds, treated with 2% acetic acid (162 mL), stirred for 1 hour in the ice bath, and filtered. The solid was washed with water and dried under vacuum to provide 9.0 g of the desired product as an off-white solid.
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10 g
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10 mL
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21.4 mL
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0 (± 1) mol
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162 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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